3-Pyridinemethanol,6-methyl-,1-oxide(6CI) 3-Pyridinemethanol,6-methyl-,1-oxide(6CI)
Brand Name: Vulcanchem
CAS No.: 102074-25-9
VCID: VC0217643
InChI:
SMILES:
Molecular Formula: C7H9NO2
Molecular Weight: 0

3-Pyridinemethanol,6-methyl-,1-oxide(6CI)

CAS No.: 102074-25-9

Cat. No.: VC0217643

Molecular Formula: C7H9NO2

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

3-Pyridinemethanol,6-methyl-,1-oxide(6CI) - 102074-25-9

Specification

CAS No. 102074-25-9
Molecular Formula C7H9NO2
Molecular Weight 0

Introduction

Chemical Structure and Nomenclature

Structural Analysis

3-Pyridinemethanol,6-methyl-,1-oxide(6CI) can be understood by breaking down its name into constituent components. The base structure is pyridine (a six-membered heterocyclic aromatic ring containing one nitrogen atom). The compound features:

  • A hydroxymethyl (-CH₂OH) group at position 3 of the pyridine ring

  • A methyl (-CH₃) group at position 6

  • An N-oxide functional group at position 1 (the nitrogen of the pyridine ring)

  • The designation "(6CI)" indicates this naming follows the sixth edition of Chemical Abstracts Service naming conventions

The presence of the N-oxide group significantly alters the electronic distribution in the pyridine ring compared to non-oxidized analogs, while the hydroxymethyl group provides potential for hydrogen bonding and increases water solubility.

Physical and Chemical Properties

Predicted Physical Properties

Based on the structural components and by analogy with related compounds, 3-Pyridinemethanol,6-methyl-,1-oxide(6CI) likely exhibits the following physical properties:

PropertyPredicted ValueBasis for Prediction
Physical StateLiquid or low-melting solidBased on similar pyridine derivatives
SolubilitySoluble in water and polar organic solventsPresence of hydroxyl group and N-oxide
Molecular Weight~139.15 g/molCalculated from molecular formula C₇H₉NO₂

The unsubstituted 3-Pyridinemethanol has a boiling point of 154°C at 28 mmHg and a density of 1.124 g/mL at 25°C . The addition of the methyl group and N-oxide to form 3-Pyridinemethanol,6-methyl-,1-oxide(6CI) would likely increase both the molecular weight and boiling point while potentially affecting the melting point.

Chemical Reactivity

The compound would be expected to demonstrate reactivity through:

  • The hydroxyl group, capable of participating in esterification, oxidation, and dehydration reactions

  • The N-oxide functionality, which can undergo deoxygenation reactions

  • The methyl group, which could undergo oxidation to aldehyde or carboxylic acid derivatives

  • The pyridine ring, which can participate in various electrophilic and nucleophilic substitution reactions

Synthetic Routes and Preparation

Comparative Synthesis Methods

For the related compound 3-Pyridinemethanol (without the methyl and N-oxide groups), a documented manufacturing process involves:

  • Preparation of palladized charcoal catalyst

  • Reduction of 3-cyanopyridine using hydrogen in the presence of the catalyst

  • Treatment with ethyl nitrite

  • Extraction and purification steps, including fractionation under reduced pressure

This process could potentially be modified to produce 3-Pyridinemethanol,6-methyl-,1-oxide(6CI) by:

  • Starting with 6-methyl-3-cyanopyridine instead of 3-cyanopyridine

  • Adding an N-oxidation step using hydrogen peroxide or a peracid

Applications and Uses

Comparison with Known Applications of Related Compounds

The related compound 3-Pyridinemethanol (without methyl and N-oxide groups) has documented uses as:

  • A synthetic intermediate in the preparation of histone deacetylase inhibitors

  • A component in the synthesis of (phenyl)(cyanopyrazinyl)urea derivatives, which may act as checkpoint kinase-1 (Chk1) inhibitors

  • A pharmaceutical with vasodilator and antilipemic properties

The addition of the methyl group and N-oxide functionality in 3-Pyridinemethanol,6-methyl-,1-oxide(6CI) would likely modify these properties, potentially enhancing certain bioactivities or altering the pharmacokinetic profile.

Analytical Methods for Identification

Spectroscopic Identification

Identification and characterization of 3-Pyridinemethanol,6-methyl-,1-oxide(6CI) would typically involve:

  • Nuclear Magnetic Resonance (NMR) spectroscopy:

    • ¹H-NMR would show signals for the methyl group (approximately δ 2.5 ppm)

    • Signals for the hydroxymethyl group (approximately δ 4.6-4.8 ppm)

    • Aromatic protons of the pyridine ring (δ 7.0-9.0 ppm)

  • Infrared (IR) spectroscopy:

    • O-H stretching absorption (3200-3600 cm⁻¹)

    • C-O stretching (1050-1150 cm⁻¹)

    • N-O stretching of the N-oxide (1200-1300 cm⁻¹)

  • Mass spectrometry:

    • Molecular ion peak at m/z 139

    • Fragmentation pattern showing loss of OH (m/z 122) and other characteristic fragments

Chromatographic Methods

Purification and analysis could be achieved through:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC), particularly if derivatized

  • Thin-Layer Chromatography (TLC) for reaction monitoring

Structure-Activity Relationships

Comparison with Related Structures

The structure of 3-Pyridinemethanol,6-methyl-,1-oxide(6CI) differs from 3-Pyridinemethanol in two key aspects:

  • The addition of a methyl group at position 6

  • The oxidation of the pyridine nitrogen to form an N-oxide

These modifications would be expected to:

  • Increase lipophilicity (due to the methyl group)

  • Alter the electronic distribution in the pyridine ring (due to the N-oxide)

  • Potentially modify hydrogen bonding capabilities

  • Change metabolic stability and pharmacokinetic properties

Biological Activity Considerations

If 3-Pyridinemethanol,6-methyl-,1-oxide(6CI) were to be investigated for biological activity, the following might be considered:

  • The N-oxide group often improves water solubility and can act as a hydrogen bond acceptor, potentially enhancing interactions with biological targets

  • The methyl group might improve membrane permeability and provide protection against metabolic degradation

  • The hydroxymethyl group offers a site for conjugation in vivo or further chemical derivatization

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